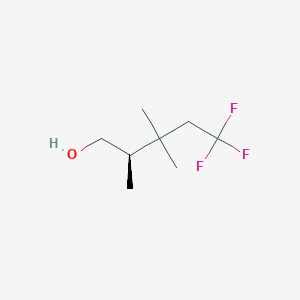![molecular formula C18H19FN4O3S B2884167 2-(3-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251584-48-1](/img/structure/B2884167.png)
2-(3-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution, while the piperidinylsulfonyl group could participate in reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Aplicaciones Científicas De Investigación
5-HT2 Antagonist Activity
A study by Watanabe et al. (1992) focused on the synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one derivatives, including compounds with similar structural motifs to the chemical of interest, for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific compounds showed potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity in vivo, highlighting their potential for further pharmacological exploration (Watanabe et al., 1992).
Antimalarial Activity
Karpina et al. (2020) designed a virtual library of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment, including structures analogous to the query compound, and evaluated them for antimalarial activity against Plasmodium falciparum. Two compounds from this series demonstrated good antimalarial activity in vitro, suggesting the potential of such derivatives as starting points for antimalarial drug development (Karpina et al., 2020).
Anticonvulsant Activity
Research by Kelley et al. (1995) on (fluorobenzyl)triazolo[4,5-c]pyridines, which are structurally related to the compound of interest, identified compounds with significant activity against maximal electroshock-induced seizures in rodents. This finding suggests the potential of these compounds, including similar triazolopyridine derivatives, in the treatment of seizure disorders (Kelley et al., 1995).
Herbicidal Activity
A study on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with close structural relationships to the query compound, found that these derivatives possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting their potential use in agricultural applications (Moran, 2003).
Mecanismo De Acción
Target of Action
The compound, also known as “2-(3-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” or “HMS3557E10”, is a derivative of the triazole class . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, are known for their ability to bind with various enzymes and receptors in the biological system . This binding can lead to changes in the function of these targets, resulting in various biological effects.
Biochemical Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which may provide some insights into the potential pharmacokinetic properties of this compound.
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of triazole compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-15-7-4-6-14(12-15)13-23-18(24)22-11-5-8-16(17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQZRRLDTCOQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2884087.png)
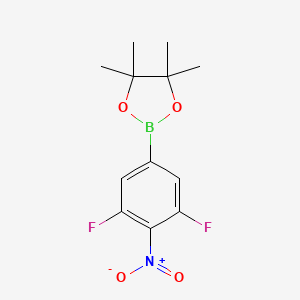
![3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2884090.png)
![Methyl 2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884092.png)
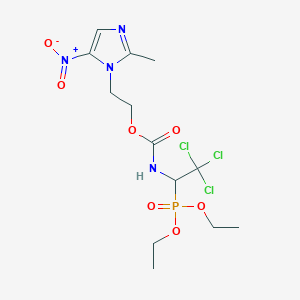
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2884096.png)
![methyl 2-[(5Z)-5-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-yl]acetate](/img/structure/B2884097.png)
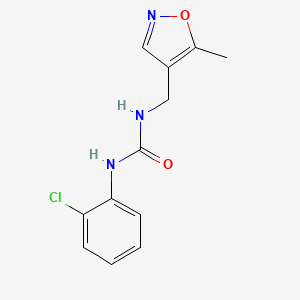
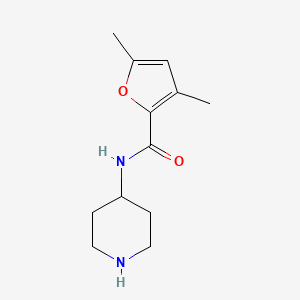
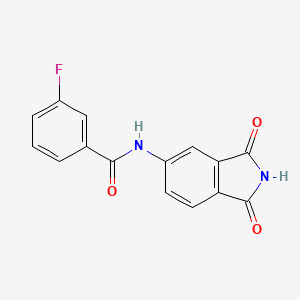
![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2884104.png)
